N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide
Description
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C26H30N2O5/c1-30-20-10-9-18(14-21(20)31-2)24(28-26(29)16-7-5-6-8-16)25-19-15-23(33-4)22(32-3)13-17(19)11-12-27-25/h9-16,24H,5-8H2,1-4H3,(H,28,29) |
InChI Key |
VYHAHUUERUBQDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C4CCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
A validated route to isoquinoline derivatives involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or other acid catalysts. For 6,7-dimethoxyisoquinoline:
-
Starting material : 3,4-Dimethoxyphenethylamine reacted with acyl chloride (e.g., acetyl chloride) to form N-acylphenethylamine.
-
Cyclization : POCl₃ in refluxing toluene induces ring closure, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Aromatization : Dehydrogenation with palladium on carbon (Pd/C) or chloranil produces the fully aromatic isoquinoline.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | 85 |
| Cyclization | POCl₃, toluene, 110°C, 12 h | 72 |
| Dehydrogenation | Pd/C, H₂, EtOH, reflux | 90 |
Functionalization at Position 1
Introducing a methyl group at the 1-position requires electrophilic substitution. Directed ortho-metallation (DoM) using lithium diisopropylamide (LDA) followed by quenching with methyl iodide could achieve this, though competing methoxy-directed reactivity must be controlled.
Synthesis of 3,4-Dimethoxyphenyl Component
Methoxylation of Phenol Derivatives
3,4-Dimethoxyphenyl groups are typically synthesized via:
-
Diazotization and hydrolysis : Starting from 3,4-diaminophenol, diazotization followed by methanolysis.
-
Direct methylation : Using dimethyl sulfate (DMS) or methyl iodide on catechol derivatives under basic conditions (K₂CO₃, DMF).
Example Protocol :
-
Substrate : Catechol
-
Methylation : DMS (2 equiv), K₂CO₃, DMF, 80°C, 6 h → 3,4-dimethoxyphenol (Yield: 88%).
Coupling Strategies for Benzylamine Formation
The central benzylamine linker necessitates coupling the isoquinoline and phenyl moieties. Two approaches are plausible:
Nucleophilic Aromatic Substitution
If the isoquinoline bears a leaving group (e.g., chloride at position 1), reaction with a 3,4-dimethoxyphenyl Grignard reagent (ArMgX) could form the C–C bond.
Conditions :
Transition Metal-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between a boronic acid derivative of 3,4-dimethoxyphenyl and 1-haloisoquinoline offers higher regiocontrol.
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃
-
Solvent : DME/H₂O (4:1), 80°C, 12 h
Amide Bond Formation with Cyclopentanecarboxylic Acid
The final step involves coupling the benzylamine intermediate with cyclopentanecarboxylic acid. Two methods dominate:
Acyl Chloride Method
-
Activation : Cyclopentanecarboxylic acid treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : Reaction with benzylamine in presence of Et₃N, CH₂Cl₂, 0°C to rt.
Data from Patent US8614238B2 :
| Parameter | Value |
|---|---|
| Acyl chloride formation | SOCl₂, reflux, 2 h |
| Amidation yield | 92% (analogous compound) |
Coupling Reagent Approach
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Purification and Crystallization Techniques
Crystalline purity is critical for pharmaceutical applications. Patent EP3551612A1 details solvent-antisolvent systems for isolating similar carboxamides:
Crystallization Protocol :
-
Solvent : Tetrahydrofuran (THF)
-
Antisolvent : Dichloromethane (DCM) at 0–5°C
Analytical Characterization
Critical quality attributes include:
Chemical Reactions Analysis
Types of Reactions
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to exert its effects on the nervous system.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isoquinoline Derivatives
The 6,7-dimethoxyisoquinoline core is a recurring motif in bioactive molecules. For example:
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) () exhibit structural similarity but lack the cyclopentane and dimethoxyphenyl substituents. These compounds are known for their roles in central nervous system (CNS) modulation due to their ability to cross the blood-brain barrier .
Dimethoxyphenyl-Containing Analogs
The 3,4-dimethoxyphenyl group is prominent in Verapamil (), a calcium channel blocker. Verapamil’s structure includes two 3,4-dimethoxyphenyl groups linked to a nitrile-bearing backbone, whereas the target compound integrates this moiety into a hybrid isoquinoline system. The dimethoxy groups in Verapamil are critical for binding to L-type calcium channels, suggesting that the target compound’s 3,4-dimethoxyphenyl group may similarly influence receptor interactions .
Key Insight : The single dimethoxyphenyl group in the target compound may reduce off-target effects compared to Verapamil’s dual groups, but this requires experimental validation.
Carboxamide-Functionalized Compounds
The cyclopentanecarboxamide group distinguishes the target compound from analogs like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (), which features a cyclopropane ring and phenoxy substituents. The latter compound’s synthetic route (via diethylcarboxamide intermediates) suggests that similar methods could apply to the target compound’s synthesis .
Biological Activity
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-cancer properties, anti-inflammatory effects, and its mechanism of action based on diverse research sources.
Chemical Structure
The compound can be described by the following structural formula:
This structure incorporates a cyclopentanecarboxamide moiety linked to an isoquinoline derivative with methoxy substitutions, which may contribute to its biological activities.
1. Anti-Cancer Properties
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of isoquinoline have shown significant cytotoxicity against various cancer cell lines. A notable case involved a related compound that demonstrated an IC50 value of 0.32 μM in HT29 colon cancer cells, indicating potent anti-cancer activity .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 42 | HT29 | 0.32 | c-Myc inhibition, apoptosis induction |
| Compound D | Various | Varies | Anti-inflammatory effects |
2. Anti-Inflammatory Effects
The compound exhibits significant anti-inflammatory properties. Research indicates that similar compounds can inhibit key inflammatory pathways and reduce edema in animal models. For example, a related compound was found to significantly reduce carrageenan-induced paw edema in rats .
Table 2: Anti-Inflammatory Activity of Related Compounds
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| Compound D | Rat paw edema | Marked inhibition of inflammation |
| Compound 42 | Yeast-induced hyperthermia | Antipyretic effect |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- c-Myc Inhibition : The compound has been shown to inhibit the c-Myc proto-oncogene, which plays a crucial role in cell proliferation and cancer progression .
- Prostaglandin Biosynthesis : By inhibiting prostaglandin synthesis, the compound may reduce inflammation and pain .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases (G0/G1 and G2/M), preventing further proliferation of cancer cells .
Case Study 1: Colorectal Cancer Treatment
In a clinical setting, the effectiveness of this compound was explored in a xenograft model of colorectal cancer. The study demonstrated that treatment with the compound led to significant tumor reduction without notable toxicity or weight loss in subjects over a 30-day period .
Case Study 2: Inflammatory Response
Another study focused on the anti-inflammatory response in an acute model using carrageenan-induced inflammation. The administration of related compounds resulted in decreased leukocyte accumulation and exudate formation, highlighting their potential therapeutic role in managing inflammatory diseases .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Cyclization | H2SO4, 80°C, 12h | 65 | 90 | |
| Amide Coupling | DCM, triethylamine, 0°C, 4h | 78 | 95 | |
| Purification | Column chromatography (SiO2, EtOAc) | 70 | 99 |
Q. Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| 1H NMR (CDCl3) | δ 3.85 (s, 6H, OCH3) | 6,7-Dimethoxyisoquinoline |
| 13C NMR | δ 165.2 (C=O) | Cyclopentanecarboxamide |
| HRMS | [M+H]+ 495.2385 (calc. 495.2389) | Molecular formula confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
